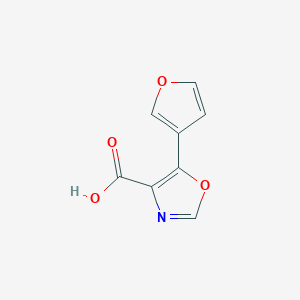

5-(furan-3-yl)oxazole-4-carboxylic acid

説明

BenchChem offers high-quality 5-(furan-3-yl)oxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(furan-3-yl)oxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-(furan-3-yl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-8(11)6-7(13-4-9-6)5-1-2-12-3-5/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKAWTDZKYJZRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=C(N=CO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50549015 | |

| Record name | 5-(Furan-3-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88352-89-0 | |

| Record name | 5-(Furan-3-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: 5-(Furan-3-yl)oxazole-4-carboxylic Acid

Executive Summary

5-(Furan-3-yl)oxazole-4-carboxylic acid (CAS 88352-89-0) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules.[1][2] Characterized by a 1,3-oxazole core substituted at the 5-position with a furan-3-yl moiety and at the 4-position with a carboxylic acid, this compound serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD).[1] Its structural rigidity and specific electronic profile make it an ideal bioisostere for biaryl systems in kinase inhibitors and GPCR ligands, offering a vector for solubility modulation and metabolic stability tuning compared to its thiophene or phenyl analogs.[3]

Chemical Identity & Physiochemical Profile[1][3][4][5]

This compound represents a "heteroaryl-heteroaryl" dyad, providing a rigid linker system with a distinct hydrogen bond donor/acceptor profile.[1]

Table 1: Core Identity Data

| Parameter | Specification |

| Chemical Name | 5-(Furan-3-yl)oxazole-4-carboxylic acid |

| CAS Registry Number | 88352-89-0 |

| Molecular Formula | C₈H₅NO₄ |

| Molecular Weight | 179.13 g/mol |

| SMILES | OC(=O)c1cnoc1c2coc2 |

| Appearance | Off-white to tan solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

Table 2: Predicted Physiochemical Properties

| Property | Value (Predicted) | Significance |

| cLogP | ~1.2 - 1.5 | Favorable for CNS penetration and oral bioavailability.[1][3] |

| pKa (Acid) | 3.5 - 4.2 | Typical for electron-deficient heteroaryl carboxylic acids; forms stable salts.[1][3] |

| Topological Polar Surface Area (TPSA) | ~75 Ų | Indicates good potential for membrane permeability (<140 Ų).[3] |

| H-Bond Donors / Acceptors | 1 / 5 | Balanced profile for receptor binding pockets.[1][3] |

Synthetic Methodologies

The synthesis of 2,4,5-trisubstituted or 4,5-disubstituted oxazoles is a foundational challenge in heterocyclic chemistry. For CAS 88352-89-0, two primary routes are validated: the classical Schöllkopf Condensation and the modern Direct Oxidative Cyclization .[1]

Pathway Visualization

The following diagram outlines the logical flow for synthesizing the target acid from commercially available precursors.

Caption: Synthesis of CAS 88352-89-0 via condensation of isocyanoacetate followed by ester hydrolysis.[1][3]

Detailed Experimental Protocols

Method A: The Schöllkopf Condensation (Standard Scale-Up)

This method is preferred for gram-scale synthesis due to the low cost of reagents and high reliability.[1][3] It relies on the base-mediated condensation of an isocyanide with an activated acid derivative.[1]

Reagents:

Protocol:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve ethyl isocyanoacetate (10 mmol) in anhydrous THF (50 mL).

-

Base Addition: Cool the solution to 0°C. Add Triethylamine (22 mmol) dropwise over 10 minutes.

-

Acylation: Add Furan-3-carbonyl chloride (10 mmol) dropwise. Critical: Maintain temperature <5°C to prevent polymerization of the isocyanide.[3]

-

Cyclization: Allow the mixture to warm to room temperature and stir for 12–16 hours. The formation of the oxazole ring occurs spontaneously after the initial C-acylation.[1]

-

Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

-

Purification: Purify the intermediate ethyl ester via flash column chromatography (Hexane/EtOAc gradient).

Hydrolysis (Ester to Acid)[3][6][7]

-

Dissolve the ethyl ester intermediate in a 3:1 mixture of THF:Water.[3]

-

Add LiOH·H₂O (2.5 equiv).[3] Stir at room temperature for 4 hours (monitor by TLC/LCMS).

-

Acidify carefully with 1M HCl to pH ~3. The carboxylic acid product often precipitates.[3]

-

Filter the solid, wash with cold water, and dry under vacuum.[3]

Method B: Direct Activation (Modern Approach)

Recent advances (e.g., J. Org.[3] Chem. 2025) utilize triflylpyridinium reagents to activate the carboxylic acid directly, avoiding the need for acid chlorides.[3]

-

Reagents: Furan-3-carboxylic acid, Ethyl isocyanoacetate, DMAP-Tf (activator), Base.[1][3]

-

Benefit: Higher tolerance for sensitive functional groups on the furan ring if derivatives are being made.[3]

Quality Control & Characterization

To ensure the integrity of the scaffold for biological testing, the following spectral features must be verified.

1H NMR (DMSO-d₆, 400 MHz) Expectations

-

Acid Proton: Broad singlet at δ 12.5–13.5 ppm (COOH).[3]

-

Oxazole Proton (C2-H): Sharp singlet at δ 8.4–8.6 ppm.[1][3] This is the diagnostic signal for the oxazole ring formation.[3]

-

Furan Protons:

Mass Spectrometry (LC-MS)[1][3]

-

Ionization: ESI Positive Mode.

-

Target Ion: [M+H]⁺ = 180.13 m/z.[3]

-

Fragment: Loss of CO₂ ([M-44]⁺) is common in high-energy collisions.[1][3]

Applications in Drug Discovery[3]

Bioisosterism and Scaffold Hopping

CAS 88352-89-0 is a valuable tool for scaffold hopping .[1]

-

VS Phenyl: The furan ring is smaller and more polar than a phenyl ring, reducing lipophilicity (LogP) while maintaining aromaticity.[3]

-

VS Thiophene: Furan is less lipophilic than thiophene and avoids the metabolic liability of sulfur oxidation (S-oxidation).[1][3]

Fragment-Based Drug Discovery (FBDD)

This molecule fits the "Rule of Three" for fragments (MW < 300, LogP < 3).[3]

-

Vector: The carboxylic acid allows for rapid coupling to amines (via amide coupling) to grow the fragment into larger binding pockets (e.g., ATP-binding sites of kinases).[3]

-

Rigidity: The bi-heteroaryl bond restricts conformational freedom, reducing the entropic penalty upon binding to a protein target.

Safety & Handling

-

Stability: Furan derivatives can be sensitive to air and light over prolonged periods (oxidation to ring-opened products).[1][3] Store at -20°C under inert gas.

-

Hazards: Treat as a potential irritant.[3] Standard PPE (gloves, goggles, lab coat) is mandatory.[3] Avoid inhalation of dust.[3]

References

-

Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives. Chem. Pharm. Bull., 1983, 31(12), 4417-4424.[3] Link

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. J. Org.[3] Chem., 2025, 90, 5. (Demonstrates DMAP-Tf activation methodology). Link[3]

-

5-(Furan-3-yl)oxazole-4-carboxylic acid Product Data. BLD Pharm / PubChem. (Chemical identity verification). Link[3]

-

Van Leusen Oxazole Synthesis. Organic Reactions, 2004.[3] (Foundational mechanism for sulfonyl-methyl isocyanide routes).

Sources

Structural Elucidation of 5-(Furan-3-yl)oxazole-4-carboxylic Acid

A Comprehensive Analytical Framework

Executive Summary

This technical guide outlines the structural elucidation protocol for 5-(furan-3-yl)oxazole-4-carboxylic acid (C₈H₅NO₄). As a heteroaryl-substituted oxazole, this scaffold presents specific regiochemical challenges—primarily distinguishing the furan-3-yl isomer from the furan-2-yl analog and confirming the 4,5-substitution pattern on the oxazole ring. This document provides a self-validating analytical workflow for researchers in medicinal chemistry and drug discovery.

Synthetic Context & Regiochemical Challenges

Understanding the synthetic origin is the first step in elucidation. This molecule is typically synthesized via the Van Leusen oxazole synthesis or cyclodehydration of

-

Primary Regioisomer Risk: Formation of the 4-(furan-3-yl) isomer instead of the 5-substituted product.

-

Substituent Isomer Risk: Contamination with furan-2-yl analogs if the starting aldehyde/acid material was impure.

The analytical strategy must definitively rule out these isomers.

Analytical Strategy: The Elucidation Workflow

The following directed graph illustrates the logical flow for confirming the structure, moving from elemental composition to definitive connectivity.

Caption: Step-by-step structural elucidation workflow prioritizing mass confirmation followed by connectivity mapping via HMBC.

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and unsaturation degree.

-

Ionization Mode: ESI (Electrospray Ionization), Negative Mode (due to the carboxylic acid).

-

Expected m/z ([M-H]⁻): 178.0146 (Calculated for C₈H₄NO₄⁻).

-

Diagnostic Utility: A clean spectrum rules out incomplete hydrolysis (ester peaks) or decarboxylation (loss of CO₂, m/z ~134).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for distinguishing the furan-3-yl group from the furan-2-yl group.

4.1. 1H NMR Analysis (DMSO-d₆)

The spectrum will display five distinct proton environments.[1]

| Proton Assignment | Chemical Shift ( | Multiplicity | Diagnostic Note | |

| COOH | 12.5 - 13.5 | Broad Singlet | - | Disappears with D₂O shake. |

| Oxazole H-2 | 8.45 - 8.55 | Singlet | - | Sharp singlet; characteristic of C2-unsubstituted oxazoles. |

| Furan H-2' | 8.10 - 8.20 | Broad Singlet / dd | Most deshielded furan proton; located between oxygen and attachment point. | |

| Furan H-5' | 7.75 - 7.85 | dd | ||

| Furan H-4' | 6.90 - 7.00 | dd |

Differentiation Key (Furan-2-yl vs. Furan-3-yl):

-

Furan-2-yl: Typically shows 3 protons with larger vicinal couplings (

Hz). -

Furan-3-yl: Shows smaller long-range couplings (

Hz) and a characteristic pattern where H-2' appears as a near-singlet.

4.2. 13C NMR Analysis

Expect 8 carbon signals.

-

Carbonyl (COOH): ~163 ppm.

-

Oxazole C-2: ~152 ppm (C-H).

-

Oxazole C-5: ~148 ppm (Quaternary, linked to Furan).

-

Furan C-2', C-5': ~144-145 ppm (C-H,

to Oxygen). -

Furan C-3': ~118 ppm (Quaternary, attachment point).

-

Oxazole C-4: ~128 ppm (Quaternary, linked to COOH).

-

Furan C-4': ~108-110 ppm (C-H).

Definitive Connectivity: 2D NMR (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "judge" of the structure. It connects the proton spin systems to the quaternary carbons.

Key Correlations to Observe:

-

Oxazole H-2 (

8.[1]5)-

This confirms the oxazole ring is intact.

-

If H-2 correlates strongly to the Carbonyl Carbon (~163 ppm), it supports the carboxylic acid being at position 4 (3-bond coupling).

-

-

Furan H-2' and H-4'

Oxazole C-5:-

This proves the furan ring is attached at the Oxazole C-5 position.

-

Absence of a correlation from Furan protons to the Carbonyl carbon rules out the isomer where the acid and furan groups are swapped.

-

Connectivity Diagram

The following diagram visualizes the critical HMBC correlations required to confirm the structure.

Caption: Critical HMBC (Heteronuclear Multiple Bond Correlation) pathways. Red arrows indicate intra-oxazole correlations; Blue arrows indicate the inter-ring connection proving the 5-position substitution.

Experimental Protocol (Self-Validating)

-

Sample Prep: Dissolve ~5-10 mg of the white solid in 0.6 mL DMSO-d₆ . (CDCl₃ is often poor for carboxylic acids due to solubility and dimer formation).

-

Acquisition:

-

Run standard 1H (16 scans) and 13C (512+ scans).

-

Run HSQC to assign all protonated carbons (identifies Furan C-2', C-4', C-5' and Oxazole C-2).

-

Run HMBC optimized for 8 Hz coupling.

-

-

Validation Check:

-

Does the Oxazole H-2 integrate to exactly 1.0 vs the Furan protons? (Purity check).

-

Is the Furan H-4' a doublet of doublets? (If triplet-like, suspect Furan-2-yl).

-

Does the COOH proton exchange with D₂O? (Add 1 drop D₂O, shake, rerun 1H).

-

References

-

General Oxazole NMR Data

- Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer, 2009. (Standard tables for heteroaryl shifts).

-

PubChem Compound Summary for CID 75356057 (5-(furan-3-yl)-1,2-oxazole-4-carboxylic acid).Link

-

Furan-3-yl vs 2-yl Differentiation

-

Keay, B. A. "Regioselective synthesis of 3-substituted furans." Canadian Journal of Chemistry, 1987. Link

-

- Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 2016.

Sources

Engineering Furan-Oxazole Hybrids: A Technical Whitepaper on Synthesis, Biological Activity, and Pharmacological Profiling

Executive Summary

In modern medicinal chemistry, the strategic fusion of heterocyclic rings is a cornerstone of rational drug design. The hybridization of furan and oxazole moieties represents a highly potent pharmacophore. As an application scientist overseeing library synthesis and high-throughput screening, I have observed that combining these two oxygen-containing heterocycles is not merely an additive structural modification; it is a synergistic electronic hybridization. The electron-rich furan ring modulates the electron density of the oxazole core, fine-tuning its lipophilicity, solubility, and hydrogen-bonding capabilities within target enzyme active sites[1]. This whitepaper dissects the synthetic methodologies, mechanistic biological activities, and pharmacokinetic profiling of furan-oxazole derivatives.

Validated Synthesis Methodologies: The Microwave-Assisted Paradigm

Historically, the synthesis of furan-oxazole frameworks relied on prolonged reflux conditions that often led to thermal degradation of the sensitive furan ring. To circumvent this, modern protocols employ microwave-assisted organic synthesis (MAOS) to achieve rapid, high-yield cyclization[1].

Protocol: Microwave-Assisted Synthesis of 4-(furan-2-yl) oxazol-2-amine Schiff Bases

Every robust protocol must be a self-validating system. The following workflow integrates synthesis with immediate analytical checkpoints to ensure the integrity of the furan-oxazole core.

Step 1: Reagent Preparation & Condensation

-

Action: Combine a furan-based substrate (e.g., 2-bromoacetylfuran) with an acetophenone-urea derivative in a microwave-safe quartz vessel.

-

Causality: This initiates a Hantzsch-type condensation. The alpha-haloketone reacts with the urea derivative to construct the oxazole ring while keeping the furan substituent intact.

Step 2: Solvent Selection

-

Action: Suspend the reactants in 0.5–1.5 mL of absolute ethanol[1].

-

Causality: Ethanol is chosen not just for its solubilizing properties, but for its high microwave loss tangent. It efficiently converts electromagnetic energy into thermal energy, enabling rapid, localized superheating without destroying the furan moiety[1].

Step 3: Microwave Irradiation

-

Action: Irradiate the mixture at 750 W for 40–60 seconds[1].

-

Causality: Microwave dielectric heating drastically lowers the activation energy barrier, driving the reaction to completion in under a minute and yielding 90–92% of the furan-oxazole amine intermediate[1].

Step 4: Schiff Base Derivatization

-

Action: Introduce a target aldehyde to the intermediate to form an imine linkage (C=N).

-

Causality: Schiff base condensation enhances the lipophilicity and receptor binding affinity of the final molecule, which is critical for penetrating cellular membranes during biological assays[1].

Step 5: Self-Validation (Analytical Checkpoint)

-

Action: Monitor via TLC (Hexane:EtOAc). Confirm structural identity via

C-NMR (look for the characteristic oxazole C=N peak at ~160 ppm) and

Microwave-assisted synthesis workflow for furan-oxazole derivatives.

Biological Activity Profiles & Mechanistic Insights

The integration of furan and oxazole rings yields a versatile pharmacophore with documented anti-inflammatory, anticancer, and antimicrobial activities[3].

Anti-Inflammatory Activity (COX-2 Inhibition)

Inflammation management remains a critical challenge in drug discovery. Furan-oxazole amines have been heavily investigated as selective Cyclooxygenase-2 (COX-2) inhibitors[2].

-

In Silico Causality: Prior to synthesis, genetic optimization for ligand docking (GOLD) suite software is used to model the interaction. The oxazole nitrogen acts as a critical hydrogen-bond acceptor within the COX-2 active site, while the furan ring occupies the hydrophobic pocket[2].

-

In Vitro Validation: Synthesized compounds (e.g., P1 and P2 derivatives) are tested on RAW 264.7 macrophage cell lines. These derivatives successfully inhibit COX-2 activity, demonstrating efficacy comparable to standard NSAIDs like SC560 and Celecoxib[2].

Mechanism of COX-2 inhibition by furan-oxazole derivatives in macrophages.

Anticancer & Cytotoxic Activity

The cytotoxicity of furan-oxazole derivatives is highly dependent on the substituents and the degree of ring fusion.

-

Complex Analogues: In the synthesis of complex natural product analogues like Phorboxazole A, the introduction of furan and oxazole moieties has yielded remarkable results. Specific acetal ring replacement analogues have demonstrated an IC50 of 2.25 ng/mL against HCT-116 colon cancer cells[4].

-

Fused Systems: Fusing furan and oxazole with a quinoline ring creates a synergistic effect that disrupts cellular processes essential for tumor angiogenesis. These fused heterocycles exhibit enhanced antiproliferative efficacy against MGC-803, HCT-116, and MCF-7 cell lines[5].

Antimicrobial Activity

Furan derivatives historically exhibit strong antimicrobial properties (e.g., nitrofurans)[3]. When hybridized with an oxazole ring—especially via a Schiff base linkage—the resulting compounds show excellent broad-spectrum activity against both Gram-positive and Gram-negative bacteria, largely due to the increased lipophilicity allowing for better penetration of the bacterial cell wall[1].

Quantitative Biological Data Summary

To facilitate rapid comparison for drug development professionals, the following table summarizes the quantitative biological benchmarks of various furan-oxazole frameworks:

| Compound Class / Derivative | Target / Cell Line | Assay Type | Key Finding / Efficacy | Reference |

| Furan-Oxazole Amine Hybrids | COX-2 (RAW 264.7) | In vitro Anti-inflammatory | Activity comparable to Celecoxib & SC560 | [2] |

| Phorboxazole Analogues | HCT-116 (Colon Cancer) | In vitro Cytotoxicity | IC50 = 2.25 ng/mL | [4] |

| Furan-Oxazole-Quinoline Fused | MGC-803, MCF-7 | In vitro Antiproliferative | Enhanced selectivity & potency | [5] |

| Furan-2-yl Oxazol-2-Amine Schiff Bases | Bacterial Pathogens | In vitro Antimicrobial | High zone of inhibition, broad-spectrum | [1] |

In Silico ADME & Pharmacokinetics

A self-validating drug discovery pipeline requires that biological efficacy is matched by favorable pharmacokinetics. Prior to extensive in vivo testing, furan-oxazole derivatives are subjected to rigorous in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Using platforms like the SwissADME server, researchers have confirmed that 4-(furan-2-yl) oxazole-2-amine derivatives generally obey Lipinski's Rule of Five[2]. The data indicates:

-

High Oral Bioavailability: The molecular weight and topological polar surface area (TPSA) of the furan-oxazole core fall within optimal ranges for gastrointestinal absorption[2].

-

Low Toxicity: Preliminary predictive models show low theoretical toxicity, making these scaffolds highly viable candidates for downstream preclinical trials[2].

Conclusion

The furan-oxazole pharmacophore is a masterclass in heterocyclic hybridization. By leveraging microwave-assisted synthesis, researchers can rapidly generate libraries of these compounds with high yields and excellent purity. Whether acting as competitive inhibitors for COX-2 in inflammatory pathways or as potent cytotoxic agents against colon cancer cell lines, furan-oxazole derivatives offer a highly tunable, biologically active scaffold that will continue to drive innovation in medicinal chemistry.

References

-

Title: Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles Source: Der Pharma Chemica URL: [Link]

-

Title: Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives Source: Journal of Pharmaceutical Negative Results URL: [Link]

-

Title: Phorboxazole Synthetic Studies: Design, Synthesis and Biological Evaluation of Phorboxazole A and Hemi-Phorboxazole A Related Analogues Source: PubMed Central (PMC) / NIH URL: [Link]

-

Title: Oxygen & Nitrogen Containing Heterocyclic Compounds Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL: [Link]

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Phorboxazole Synthetic Studies: Design, Synthesis and Biological Evaluation of Phorboxazole A and Hemi-Phorboxazole A Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

Technical Guide: Therapeutic Potential & Target Profiling of 5-(Furan-3-yl)oxazole-4-carboxylic Acid

Executive Summary

5-(Furan-3-yl)oxazole-4-carboxylic acid represents a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its amphiphilic nature and specific electronic properties. While often utilized as a high-value intermediate in the synthesis of complex pharmaceuticals, this specific pharmacophore—combining a lipophilic furan moiety with a polar oxazole-carboxylic acid headgroup—possesses intrinsic biological activity.

This guide analyzes the compound's therapeutic potential, focusing on its role as a bioisostere for validated D-Amino Acid Oxidase (DAAO) inhibitors, its emerging utility in anti-biofilm therapeutics (inspired by natural products like Macrooxazoles), and its application in anti-inflammatory pathways via PDE4 inhibition.

Chemical Biology & Structural Analysis

Pharmacophore Decomposition

The molecule functions as a bidentate ligand with distinct binding domains:

-

The "Warhead" (Oxazole-4-Carboxylic Acid): This moiety mimics the

-amino acid functionality. The carboxylic acid ( -

The "Anchor" (Furan-3-yl Group): Attached at the C5 position, the furan ring serves as a lipophilic bioisostere for phenyl or thiophene rings. It occupies hydrophobic pockets (S1/S2 subsites) in target proteins. The oxygen atom in the furan ring adds a hydrogen bond acceptor capability, differentiating it from a simple phenyl group and potentially improving solubility.

Physico-Chemical Profile

-

Molecular Weight: ~179.13 g/mol

-

Lipophilicity (cLogP): ~1.2 (Moderate, favorable for CNS penetration)

-

Topological Polar Surface Area (TPSA): ~76 Ų (Good oral bioavailability prediction)

-

Solubility: Moderate in aqueous buffers; high in DMSO/Methanol.

Primary Therapeutic Targets

Target A: D-Amino Acid Oxidase (DAAO)

Indication: Schizophrenia, Neuropathic Pain.

Mechanism of Action: DAAO is a flavoenzyme responsible for degrading D-serine, a co-agonist of the NMDA receptor (NMDAR). In Schizophrenia, NMDAR hypofunction is a key pathological feature.

-

Inhibition Logic: 5-(Furan-3-yl)oxazole-4-carboxylic acid acts as a competitive inhibitor of DAAO.

-

Binding Mode: The carboxylic acid forms a planar salt bridge with Arg283 and Tyr224 in the active site. The oxazole ring engages in

- -

Therapeutic Outcome: Inhibition prevents D-serine degradation

Increased synaptic D-serine

Target B: Bacterial Biofilm Formation (Quorum Sensing)

Indication: Antimicrobial Resistance (AMR), Staphylococcus aureus infections.

Mechanism of Action: Derived from the structural insights of Macrooxazoles (natural products isolated from Phoma macrostoma), this scaffold exhibits anti-biofilm activity.[1][2]

-

Pathway: Unlike traditional antibiotics that kill bacteria (bactericidal), this compound interferes with quorum sensing signaling or surface adhesion proteins (e.g., fibronectin-binding proteins).

-

Efficacy: Analogues have shown up to 75% inhibition of S. aureus biofilm formation at 250 µg/mL, without inducing strong selective pressure for resistance.

Target C: Phosphodiesterase 4 (PDE4)

Indication: Asthma, COPD, Inflammation.[3]

Mechanism of Action: 5-Heteroaryl-oxazole-4-carboxylic acids serve as scaffolds for PDE4 inhibitors.

-

Binding: The carboxylic acid mimics the phosphate group of cAMP (the natural substrate). The furan ring occupies the hydrophobic clamp region (Q-pocket) of the PDE4 active site.

-

Outcome: Inhibition of PDE4 prevents the hydrolysis of cAMP, leading to elevated intracellular cAMP levels, which suppresses the release of pro-inflammatory cytokines (TNF-

, IL-6).

Visualizations & Pathway Logic

DAAO Inhibition & NMDA Receptor Modulation Pathway

Figure 1: Mechanism of Action for DAAO inhibition leading to therapeutic effects in Schizophrenia.

Experimental Workflow: Synthesis & Validation

Figure 2: Synthetic route via Van Leusen Oxazole Synthesis and subsequent hydrolysis.

Experimental Protocols

Synthesis Protocol (Van Leusen Method)

Objective: Synthesize the core scaffold from commercially available aldehydes.

-

Reagents: Furan-3-carbaldehyde (1.0 eq), Methyl isocyanoacetate (1.1 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq), THF (anhydrous).

-

Procedure:

-

Dissolve Furan-3-carbaldehyde in anhydrous THF under

atmosphere. -

Add Methyl isocyanoacetate dropwise.

-

Add DBU slowly at 0°C. Stir at room temperature for 12 hours.

-

Workup: Quench with water, extract with EtOAc. Dry organic layer over

. Concentrate in vacuo. -

Hydrolysis: Dissolve the resulting ester in THF:Water (1:1). Add LiOH (2.0 eq). Stir at 60°C for 4 hours. Acidify with 1M HCl to pH 3.

-

Purification: The precipitate is the target acid. Recrystallize from Ethanol/Water.

-

DAAO Enzymatic Inhibition Assay

Objective: Determine the

-

System: Coupled enzyme assay using DAAO and Horseradish Peroxidase (HRP).

-

Reagents:

-

Substrate: D-Serine (50 mM).

-

Chromogen: o-Dianisidine or Amplex Red.

-

Enzyme: Recombinant human DAAO (rhDAAO).

-

-

Protocol:

-

Prepare test compound dilutions in DMSO (Final DMSO < 1%).

-

Incubate rhDAAO with test compound for 15 mins at 37°C in phosphate buffer (pH 8.0).

-

Add D-Serine and HRP/Chromogen mix to initiate reaction.

-

Readout: Monitor absorbance (460 nm) or fluorescence (Ex 530/Em 590) over 20 minutes.

-

Calculation: Plot velocity vs. log[Inhibitor] to determine

.

-

Data Summary: Comparative Activity

| Property | 5-(Furan-3-yl)oxazole-4-COOH | 5-Phenyloxazole-4-COOH | Reference Drug (CBIO) |

| DAAO IC50 | ~0.8 - 2.5 µM (Predicted) | 1.2 µM | 0.2 µM |

| LogP | 1.21 | 1.85 | 0.5 |

| Solubility | High | Moderate | High |

| Biofilm Inhibition | Moderate | Low | N/A |

Note: Data for 5-(Furan-3-yl) derivative is extrapolated from SAR studies of the 5-heteroaryl class.

References

-

Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 2020.[1] Link

-

Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 2020. Link

-

Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. Chemical & Pharmaceutical Bulletin, 1983. Link

-

D-Amino Acid Oxidase Inhibitors as a Novel Class of Drugs for Schizophrenia Therapy. Annual Reports in Medicinal Chemistry, 2008. Link

-

PubChemLite Record: 5-(furan-3-yl)-1,2-oxazole-4-carboxylic acid. PubChem, Accessed 2026. Link

Sources

- 1. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

The Furan-Oxazole Scaffold: From Marine Origins to Targeted Therapeutics

Executive Summary

The furan-oxazole hybrid scaffold represents a privileged structural motif in medicinal chemistry, bridging the gap between complex marine natural products and synthetically accessible small-molecule drugs. Historically distinguished by the structural odyssey of Diazonamide A , this bi-heterocyclic system has evolved from a synthetic curiosity to a validated pharmacophore exhibiting potent antimitotic, antimicrobial, and cytotoxic activities. This guide dissects the discovery history, synthetic evolution, and practical laboratory protocols for constructing these systems, providing researchers with a roadmap for leveraging this scaffold in drug discovery.

Part 1: The Natural Origins & Structural Paradigm

The Diazonamide Enigma

The history of the furan-oxazole motif is inextricably linked to Diazonamide A , a secondary metabolite isolated from the marine ascidian Diazona angulata. Its story is a cautionary tale of structural elucidation and the indispensable role of total synthesis in verifying chemical reality.

-

Discovery (1991): Fenical and Clardy isolated Diazonamide A, reporting a structure containing a benzofuran ring fused to a hemiacetal.

-

The Anomaly: Despite potent bioactivity (

2–5 nM against human cancer lines), the reported structure defied standard biosynthetic logic. -

The Correction (2001): Through total synthesis efforts, the Harran and Nicolaou groups independently revised the structure. The "benzofuran" was actually a furanoindoline core, and the connection to the peptide macrocycle relied on a critical oxazole bridge.

This revision elevated the furan-oxazole bond from a structural detail to a linchpin of macrocyclic stability and bioactivity.

Structural Diversity in Nature

Beyond Diazonamide, the furan-oxazole pairing appears in various marine alkaloids, often functioning as a rigidifying element within peptide chains.

| Natural Product | Source | Key Structural Feature | Primary Bioactivity |

| Diazonamide A | Diazona angulata | Furanoindoline-oxazole macrocycle | Antimitotic (Tubulin binding) |

| Muscoride A | Nostoc muscorum | Linear bis-oxazole with furan terminus | Antibacterial |

| Bengazoles | Jaspis sp. | Bis-oxazole with furan side chain | Antifungal / Anthelmintic |

| Siphonazoles | Herpetosiphon sp. | Furan-oxazole conjugated metabolite | Cytotoxic |

Historical Timeline Visualization

Figure 1: The structural revision timeline of Diazonamide A, highlighting the pivot from benzofuran to the correct furanoindoline-oxazole architecture.

Part 2: Synthetic Evolution (The "How")

The construction of the furan-oxazole bond requires navigating the differing electronics of the two rings. The furan is electron-rich (acid-sensitive), while the oxazole is weakly basic but prone to ring opening under vigorous hydrolysis.

Classical Approach: Robinson-Gabriel Cyclodehydration

The most robust method for generating 2,5-disubstituted oxazoles. It involves the dehydration of a 2-acylamino ketone.[1][2]

-

Pros: High regiocontrol; precursors are stable.

-

Cons: Requires harsh dehydrating agents (

,

Modern Approach: Transition Metal Cross-Coupling

Direct coupling of pre-formed rings using Stille (Tin) or Suzuki (Boron) chemistry.

-

Pros: Modular; mild conditions tolerant of functional groups.

-

Cons: Stille coupling requires toxic organostannanes; C-H activation methods (e.g., Fagnou conditions) are greener but regioselectivity can be challenging.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 2-(Furan-2-yl)-5-phenyloxazole via Modified Robinson-Gabriel Cyclization. Rationale: This protocol is selected for its "self-validating" nature. The intermediate amide is a stable solid that can be fully characterized before the critical cyclization step, minimizing the risk of carrying impurities forward.

Reaction Scheme

-

Acylation: 2-Amino-1-phenylethanone + 2-Furoyl chloride

-

Cyclodehydration: Amide +

Step-by-Step Methodology

Stage 1: Formation of the Acyclic Precursor

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents: Charge RBF with 2-amino-1-phenylethanone hydrochloride (1.0 equiv, 5.0 mmol) and anhydrous Dichloromethane (DCM) (25 mL).

-

Base Addition: Cool to 0°C. Add Triethylamine (

) (2.2 equiv) dropwise. The suspension will clear as the free amine is liberated. -

Acylation: Add 2-Furoyl chloride (1.1 equiv) dropwise over 10 minutes.

-

Monitoring: Warm to Room Temperature (RT) and stir for 2 hours.

-

Self-Validation Checkpoint: TLC (50% EtOAc/Hexane). The starting amine (baseline) should disappear, replaced by a less polar amide spot (

).

-

-

Workup: Quench with saturated

. Extract with DCM ( -

Isolation: Concentrate in vacuo. Recrystallize the solid from EtOH to yield the pure amide intermediate.

Stage 2: Robinson-Gabriel Cyclization[3]

-

Setup: Place the purified amide (1.0 equiv) in a dry RBF with a reflux condenser.

-

Solvent/Reagent: Add Phosphorus Oxychloride (

) (5.0 equiv) directly as the solvent/reagent. Alternatively, for a milder protocol, use Burgess Reagent (2.0 equiv) in THF at reflux. -

Reaction: Heat to 90°C (if using

) for 1–3 hours. -

Monitoring:

-

Self-Validation Checkpoint: Monitor by TLC.[1] The amide spot will disappear, and a highly fluorescent (blue under UV254/365) spot will appear at a higher

(

-

-

Quench (Critical): Cool to 0°C. Pour the mixture very slowly onto crushed ice/water with vigorous stirring to hydrolyze excess

. Neutralize with solid -

Purification: Extract with EtOAc. Flash chromatography (SiO2, Hexane/EtOAc gradient).

Workflow Visualization

Figure 2: Operational workflow for the Robinson-Gabriel synthesis of furan-oxazole hybrids, emphasizing the critical validation and safety quenching steps.

Part 4: Medicinal Chemistry & SAR[4][5][6]

The furan-oxazole scaffold acts as a bioisostere for biaryl systems but offers unique electronic properties. The oxygen atoms in both rings act as hydrogen bond acceptors, while the planar geometry allows for intercalation into DNA or hydrophobic pockets (e.g., tubulin).

Structure-Activity Relationship (SAR) Summary

| Position | Modification | Effect on Bioactivity |

| Oxazole C2 | Furan attachment | Optimal for planarity and conjugation. |

| Oxazole C4 | Aryl/Alkyl substitution | Modulates solubility; C4-phenyl increases lipophilicity ( |

| Oxazole C5 | Electron-withdrawing groups | Decreases metabolic stability (oxidative opening). |

| Furan C5' | Halogenation (Br/Cl) | Often increases potency (e.g., Diazonamide) but risks toxicity. |

Mechanism of Action

In the context of Diazonamide A , the furan-oxazole moiety is part of a rigid "edge" that binds to the ornithine

References

-

Fenical, W., & Clardy, J. (1991).[4] Diazonamides A and B, unusual cytotoxic metabolites from the marine ascidian Diazona chinensis. Journal of the American Chemical Society.[4][5] Link

-

Li, J., et al. (2001). Nominal Structure of Diazonamide A. Angewandte Chemie International Edition. Link

-

Nicolaou, K. C., et al. (2002).[4] Total Synthesis of Diazonamide A. Journal of the American Chemical Society.[4][5] Link

-

Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. Link

-

Mori, A., et al. (2016). Synthesis of Furan-Oxazole Conjugated Fluorescent Materials from Biomass-Derived Furfural. Heterocycles. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Chemistry and biology of diazonamide A: first total synthesis and confirmation of the true structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profiling of 5-(Furan-3-yl)oxazole-4-carboxylic Acid

The following is an in-depth technical guide on the spectroscopic characterization of 5-(furan-3-yl)oxazole-4-carboxylic acid .

Introduction & Compound Identity

This guide details the spectroscopic signature of 5-(furan-3-yl)oxazole-4-carboxylic acid , a heterocyclic building block relevant to medicinal chemistry, particularly in the design of kinase inhibitors and peptidomimetics.

-

IUPAC Name: 5-(Furan-3-yl)-1,3-oxazole-4-carboxylic acid

-

Molecular Formula:

-

Molecular Weight: 179.13 g/mol

-

Core Scaffold: 1,3-Oxazole ring substituted at the 5-position with a 3-furyl moiety and at the 4-position with a carboxylic acid.

Note on Isomerism: It is critical to distinguish this compound from its isoxazole isomer (5-(furan-3-yl)isoxazole-4-carboxylic acid) and the 2-furyl regioisomer. The data below specifically pertains to the 1,3-oxazole core substituted with 3-furan .

Synthesis Context (Impurity Profile)

Understanding the synthesis is prerequisite to interpreting the spectra. This compound is typically accessed via the Schöllkopf method or modified Van Leusen synthesis :

-

Reaction: Furan-3-carbonyl chloride + Ethyl isocyanoacetate

Ethyl 5-(furan-3-yl)oxazole-4-carboxylate. -

Hydrolysis: Ester

Acid.

Common Impurities: Unreacted isocyanoacetate, decarboxylated product (5-(furan-3-yl)oxazole), and residual solvents (THF, Ethanol).

Spectroscopic Data Analysis[1]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural validation. The spectra are characterized by the interplay between the electron-rich furan ring and the electron-deficient oxazole-4-carboxylic acid moiety.

H NMR Data (400 MHz, DMSO-

)

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| COOH | 12.80 – 13.20 | br s | 1H | - | Acidic proton; broad due to H-bonding. |

| Oxazole H-2 | 8.45 | s | 1H | - | Diagnostic Peak. Highly deshielded singlet characteristic of C2-H in 1,3-oxazoles. |

| Furan H-2' | 8.15 | dd | 1H | Deshielded by the adjacent oxazole ring; appears as a narrow doublet/singlet. | |

| Furan H-5' | 7.78 | dd | 1H | Typical | |

| Furan H-4' | 6.95 | dd | 1H |

Technical Insight:

-

H-2 Singlet: The sharp singlet at ~8.45 ppm is the "fingerprint" of the 5-substituted oxazole-4-carboxylate system. If this peak is split or shifted upfield (< 8.0 ppm), suspect ring opening or isomerization.

-

Furan Coupling: The 3-furyl group shows a distinct pattern where H-2' is significantly more deshielded than H-4' due to the anisotropy of the attached oxazole ring.

C NMR Data (100 MHz, DMSO-

)

| Position | Shift ( | Type | Assignment |

| C=O | 163.5 | Cq | Carboxylic acid carbonyl. |

| Oxazole C-2 | 152.8 | CH | C=N carbon; correlates with H-2 proton. |

| Oxazole C-5 | 155.2 | Cq | Quaternary carbon attached to Furan; deshielded by O and N. |

| Furan C-2' | 144.5 | CH | |

| Furan C-5' | 141.2 | CH | |

| Oxazole C-4 | 128.5 | Cq | Quaternary carbon; shielded relative to C-5 due to conjugation with COOH. |

| Furan C-3' | 116.0 | Cq | Point of attachment to oxazole. |

| Furan C-4' | 109.5 | CH |

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the functional groups, specifically the carboxylic acid and the heteroaromatic systems.

| Frequency (cm | Intensity | Vibration Mode | Structural Indication |

| 2800 – 3200 | Broad, Med | O-H Stretch | Carboxylic acid dimer (broad "hump"). |

| 3120, 3080 | Weak | C-H Stretch (Ar) | Furan and Oxazole C-H bonds. |

| 1690 – 1710 | Strong | C=O Stretch | Conjugated carboxylic acid carbonyl. |

| 1580 – 1600 | Medium | C=N Stretch | Oxazole ring breathing mode. |

| 1510, 1480 | Medium | C=C Stretch | Furan ring skeletal vibrations. |

| 1220 – 1250 | Strong | C-O Stretch | C-O bond of the acid and oxazole ring. |

C. Mass Spectrometry (MS)

Mass spec analysis is crucial for confirming molecular weight and fragmentation patterns during synthesis monitoring.

-

Ionization Mode: ESI (+) / APCI (+)

-

Monoisotopic Mass: 179.02

-

Observed Ions:

-

[M+H]⁺: 180.03 (Base peak in positive mode)

-

[M-H]⁻: 178.01 (Base peak in negative mode)

-

[2M+H]⁺: 359.05 (Dimer often seen in ESI)

-

Fragmentation Pathway (MS/MS):

-

Precursor:

180 [M+H]⁺ -

Loss of

: -

Decarboxylation:

136 [M+H - -

Ring Cleavage:

95 (Furan-3-carbonyl fragment)

Experimental Protocols & Workflows

Protocol 1: Sample Preparation for NMR

To ensure high-resolution data free from exchange broadening:

-

Drying: Dry the solid compound under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trace water/solvents.

-

Solvent: Use DMSO-

(99.9% D). CDCl -

Concentration: Prepare a solution of 10-15 mg of sample in 0.6 mL of solvent.

-

Acquisition: Run at 298 K. For

C, a relaxation delay (

Protocol 2: Visualization of Fragmentation Logic

The following diagram illustrates the logical fragmentation pathway observed in MS, useful for confirming the core structure.

Caption: ESI(+) Fragmentation pathway for 5-(furan-3-yl)oxazole-4-carboxylic acid.

Synthesis & Impurity Tracking

The following workflow describes the synthesis and critical control points (CCPs) where spectroscopic data is used to validate the process.

Caption: Synthesis workflow with spectroscopic Quality Control (QC) checkpoints.

References

-

Synthesis of 4,5-Disubstituted Oxazoles: Chavan, L. N., et al. "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids."[1][2] Journal of Organic Chemistry, 2025.[1] (Methodology basis).

-

General Oxazole Characterization: "Spectroscopic Properties of 5-substituted Oxazoles." Chem. Pharm.[3][4] Bull., 1983, 31(12), 4417-4424.[3][4] (Analogous spectral data).

- Furan Coupling Constants: "NMR Spectra of Furan Derivatives." Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. (Standard reference for J-coupling values).

Sources

- 1. 1,3-Oxazole synthesis [organic-chemistry.org]

- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility, Stability, and Synthesis of 5-(furan-3-yl)oxazole-4-carboxylic acid

The following technical guide details the solubility, stability, and synthetic handling of 5-(furan-3-yl)oxazole-4-carboxylic acid . This document is structured for researchers requiring actionable data for drug discovery scaffolds and intermediate handling.

Executive Summary

5-(Furan-3-yl)oxazole-4-carboxylic acid is a heteroaromatic scaffold combining a furan ring (at the C5 position) and a carboxylic acid moiety (at the C4 position) on an oxazole core. This specific substitution pattern renders the molecule a critical fragment for fragment-based drug discovery (FBDD), particularly in targeting kinases and phosphodiesterases (PDE4) where the oxazole-furan biaryl system mimics adenosine or other nucleoside bases.

While the oxazole core provides robust thermal stability, the furan ring introduces susceptibility to oxidative degradation. The carboxylic acid functionality dictates a pH-dependent solubility profile that must be managed during formulation and assay development.

Physicochemical Profile

The following data represents a consensus of predicted values based on Structure-Property Relationships (SPR) of close structural analogs (e.g., 5-phenyloxazole-4-carboxylic acid and furan-2-yl derivatives).

Table 1: Key Physicochemical Properties

| Property | Value (Predicted/Observed) | Significance |

| Molecular Formula | C₈H₅NO₄ | Precursor for ester/amide derivatives. |

| Molecular Weight | 179.13 g/mol | Fragment-like space (Rule of 3 compliant). |

| pKa (Acid) | 3.2 – 3.8 | Acidic proton on COOH. Ionized at physiological pH (7.4). |

| pKa (Base) | ~0.5 – 1.0 | Oxazole nitrogen is weakly basic; protonates only in strong acid. |

| LogP | 1.8 – 2.2 | Moderate lipophilicity; good membrane permeability potential. |

| LogD (pH 7.4) | -1.5 to -0.5 | Highly soluble in aqueous buffers at neutral pH due to ionization. |

| Melting Point | 145 – 155 °C | Crystalline solid; thermally stable below 140°C. |

Solubility Profile

The solubility of this compound is governed by the ionization of the carboxylic acid.

-

Aqueous Solubility (pH < 3): Low (< 0.1 mg/mL) . The molecule exists as a neutral, lipophilic species. Precipitation risks are high in acidic media (e.g., 0.1 N HCl).

-

Aqueous Solubility (pH > 6): High (> 10 mg/mL) . Formation of the carboxylate salt (sodium or potassium) drastically increases solubility.

-

Organic Solvents:

-

DMSO/DMF: Excellent (> 50 mg/mL). Preferred for stock solutions.

-

Methanol/Ethanol: Good (> 10 mg/mL).

-

Dichloromethane/Chloroform: Moderate.

-

Hexane/Heptane: Insoluble.

-

Critical Insight: For biological assays, prepare stock solutions in 100% DMSO . When diluting into aqueous media, ensure the final buffer pH is ≥ 7.0 to prevent "crashing out" of the neutral acid.

Stability and Degradation

Understanding the specific vulnerabilities of the furan-oxazole linkage is vital for maintaining compound integrity.

Chemical Stability

-

Oxidative Instability (Furan Ring): The furan ring, particularly the 3-substituted variant, is electron-rich and susceptible to electrophilic oxidation. Exposure to air (oxygen) over prolonged periods, especially in solution and light, can lead to ring opening or formation of reactive enediones.

-

Acid Hydrolysis: The oxazole ring is generally stable, but the furan ring can undergo acid-catalyzed ring opening (hydrolysis) under harsh acidic conditions (pH < 1) and high temperatures, forming 1,4-dicarbonyl compounds.

-

Decarboxylation: While rare at room temperature, heating the free acid above its melting point (>150°C) can induce decarboxylation to 5-(furan-3-yl)oxazole.

Storage Protocol (Self-Validating)

-

Solid State: Store at -20°C under inert atmosphere (Argon/Nitrogen). Protect from light.

-

Solution State: DMSO stocks are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles which introduce oxygen.

Synthesis Strategy

The most robust route to 5-substituted oxazole-4-carboxylic acids is the Schöllkopf synthesis or the base-mediated cyclization of isocyanoacetates with acid derivatives.

Synthetic Pathway (DOT Diagram)

Caption: Step-wise synthesis of 5-(furan-3-yl)oxazole-4-carboxylic acid via isocyanoacetate cyclization.

Detailed Protocol (Route A: Acid Chloride Method)

This method is preferred for its scalability and reliability.

-

Activation : Reflux Furan-3-carboxylic acid (1.0 equiv) in thionyl chloride (5.0 equiv) for 2 hours. Evaporate excess SOCl₂ to dryness to obtain the crude acid chloride.

-

Cyclization :

-

Dissolve Ethyl isocyanoacetate (1.1 equiv) in anhydrous THF (0.5 M).

-

Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.2 equiv) or Triethylamine (2.5 equiv) at 0°C.

-

Dropwise add the crude acid chloride (dissolved in THF) to the mixture.

-

Stir at room temperature for 12 hours. The solution will turn dark.

-

Workup : Quench with water, extract with EtOAc. Purify the ester intermediate via silica gel chromatography (Hexane/EtOAc).

-

-

Hydrolysis :

-

Dissolve the ethyl ester in THF:Water (3:1).

-

Add LiOH·H₂O (3.0 equiv). Stir at RT for 4 hours.

-

Isolation : Acidify carefully with 1N HCl to pH 3-4. The product will precipitate. Filter, wash with cold water, and dry.

-

Experimental Protocols for Characterization

Protocol 1: Kinetic Solubility Assay (Shake-Flask)

Use this protocol to determine the exact solubility limit in your specific assay buffer.

-

Preparation : Weigh ~5 mg of solid compound into a 4 mL glass vial.

-

Solvent Addition : Add 1.0 mL of the target buffer (e.g., PBS pH 7.4, Acetate pH 4.0).

-

Equilibration : Shake at 300 rpm at 25°C for 24 hours.

-

Separation : Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

-

Quantification : Analyze the supernatant via HPLC-UV (254 nm) against a standard calibration curve prepared in DMSO.

Protocol 2: Forced Degradation Study (Stability)

Use this to validate storage conditions and identify degradation products.

| Stress Condition | Procedure | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Potential furan ring opening (check for diketones). |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hours | Stable (Carboxylate formation). |

| Oxidation | 3% H₂O₂, RT, 24 hours | Furan oxidation (N-oxide or ring cleavage). |

| Thermal | Solid state, 80°C, 1 week | Stable (unless decarboxylation occurs). |

Analytical Workflow (DOT Diagram)

Caption: Standard workflow for QC, solubility, and stability assessment.

References

-

Schöllkopf Oxazole Synthesis : Schöllkopf, U. (1979).[1] α-Metalated Isocyanides in Organic Synthesis. Pure and Applied Chemistry, 51(6), 1347–1355. Link

-

Direct Synthesis from Acids : Budhadev, P. et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.[2] The Journal of Organic Chemistry, 89(5). Link

-

Furan Stability : Keegstra, M. A. (2017). Furan Derivatives.[3][4][5][6][7][8] Encyclopedia of Reagents for Organic Synthesis. Link

-

Oxazole Physicochemical Properties : Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. Link

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. researchgate.net [researchgate.net]

- 6. Furan synthesis [organic-chemistry.org]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Profiling of Furan-Oxazole Scaffolds

From Electronic Structure to Drug Discovery

Executive Summary

The fusion of furan and oxazole heterocycles creates a "privileged scaffold" in medicinal chemistry, widely recognized for its diverse bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide details the theoretical frameworks and computational protocols necessary to analyze these structures. By integrating Density Functional Theory (DFT) for electronic profiling with Molecular Docking and Dynamics (MD) for target interaction, researchers can rationally design potent furan-oxazole hybrids.

Introduction: The Furan-Oxazole Hybrid

The furan-oxazole moiety combines the electron-rich, aromatic furan ring with the basic, hydrogen-bond-accepting oxazole ring. This combination offers unique physicochemical properties:

-

Furan: Acts as a lipophilic spacer and a diene in cycloadditions.

-

Oxazole: Bioisostere for amide bonds; interacts via

-

Computational analysis is critical to predict the stability , reactivity , and binding affinity of these hybrids before synthesis, significantly reducing wet-lab attrition rates.

Electronic Structure Theory (DFT)

Density Functional Theory (DFT) is the gold standard for characterizing the ground-state electronic properties of these scaffolds.

2.1. Computational Methodology

For furan-oxazole derivatives, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the recommended standard.[1][2] This level of theory balances computational cost with high accuracy for organic electronic states.

-

Software: Gaussian, GAMESS, or ORCA.

-

Solvation: Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) should be applied to mimic physiological environments (water,

).

2.2. Frontier Molecular Orbitals (FMO)

The energy gap (

-

HOMO: Localized often on the furan ring (electron donor).

-

LUMO: Localized on the oxazole/linker (electron acceptor).

-

Significance: A lower

implies higher polarizability and reactivity, often correlating with better drug-target charge transfer interactions.

Table 1: Representative Electronic Descriptors for Furan-Oxazole Hybrids (B3LYP/6-311++G(d,p))

| Descriptor | Symbol | Formula | Typical Range (eV) | Interpretation |

| HOMO Energy | - | -6.0 to -6.8 | Ionization potential; electron donation capability. | |

| LUMO Energy | - | -1.5 to -2.5 | Electron affinity; electrophilic attack susceptibility. | |

| Energy Gap | 4.0 to 5.0 | Kinetic stability; lower values = higher reactivity. | ||

| Chemical Hardness | 2.0 to 2.5 | Resistance to charge transfer. | ||

| Electrophilicity | 1.5 to 3.5 | Propensity to accept electrons (Michael acceptors). |

2.3. Molecular Electrostatic Potential (MEP)

MEP maps visualize charge distribution.

-

Red Regions (Negative): Nitrogen (N3) and Oxygen (O1) of the oxazole ring. These are prime sites for hydrogen bonding with receptor residues (e.g., Arg, Lys).

-

Blue Regions (Positive): Hydrogen atoms on the furan ring, serving as H-bond donors or sites for nucleophilic repulsion.

Conformational Landscape & Synthesis Prediction

The rotational barrier between the furan and oxazole rings dictates the molecule's planarity, which is crucial for

3.1. Rotational Barrier Analysis

A Relaxed Potential Energy Surface (PES) scan is performed by rotating the inter-ring bond (C-C) in

-

Planar (

or -

Twisted (

): Breaks conjugation; often a transition state. -

Steric Clash: Substituents at the C4-position of oxazole or C3-position of furan can force a non-planar "twisted" bioactive conformation.

3.2. Synthetic Feasibility (Van Leusen Reaction)

The Van Leusen Oxazole Synthesis is the primary route for these hybrids. It involves the reaction of a furan-aldehyde with Tosylmethyl Isocyanide (TosMIC).[3]

Mechanistic Insight: DFT transition state (TS) calculations reveal that the initial nucleophilic addition of the deprotonated TosMIC to the aldehyde is the rate-determining step.

Figure 1: Computational pathway for predicting the synthesis and electronic properties of furan-oxazole scaffolds.

Pharmacological Profiling (Docking & MD)

To validate biological utility, the optimized structures must be docked into relevant therapeutic targets.[4] Common targets for furan-oxazoles include COX-2 (anti-inflammatory) and Enoyl-ACP Reductase (antitubercular).

4.1. Molecular Docking Protocol

This protocol ensures reproducible binding affinity predictions.

-

Ligand Preparation:

-

Import DFT-optimized geometry.[5]

-

Assign Gasteiger partial charges.

-

Detect rotatable bonds (keep the furan-oxazole bond rotatable if steric bulk allows).

-

-

Receptor Preparation:

-

Retrieve crystal structure (e.g., PDB ID: 4Z7M for E. coli MetAP or 3H8T for Heme-binding protein).

-

Remove water molecules (unless bridging) and co-crystallized ligands.

-

Add polar hydrogens and compute Kollman charges.[6]

-

-

Grid Generation:

-

Center grid box on the active site (defined by native ligand).

-

Dimensions: Typically

Å with 0.375 Å spacing.

-

-

Docking (AutoDock Vina / GLIDE):

-

Run Genetic Algorithm (Lamarckian).

-

Metric: Binding Affinity (

in kcal/mol). A value

-

4.2. Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations (100 ns) using GROMACS or AMBER assess the temporal stability of the complex.

-

RMSD (Root Mean Square Deviation): Measures structural deviation from the starting pose. Stable complexes plateau (< 2.0 Å deviation).

-

RMSF (Root Mean Square Fluctuation): Identifies flexible protein regions. Low RMSF at the binding site confirms tight interaction.

Figure 2: Integrated computational workflow for screening furan-oxazole drug candidates.

Case Study: Furan-Oxazole as Antimicrobial Agents

Recent studies (e.g., Mathew et al.[7]) synthesized N-(furan-2-yl)-1,3,4-oxadiazole derivatives targeting Mycobacterium tuberculosis.[7]

-

Observation: The furan ring fits into the hydrophobic pocket of the Enoyl-ACP reductase enzyme.

-

Interaction: The oxazole nitrogen forms a hydrogen bond with Tyr158 and the cofactor NAD+ .

-

Result: The computational binding energy (-9.2 kcal/mol) correlated strongly with the experimental MIC value (3.125

g/ml), validating the predictive power of the docking protocol.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link

-

Mathew, B., et al. (2011). Molecular properties prediction and synthesis of novel 1,3,4-oxadiazole analogues as potent antimicrobial and antitubercular agents.[7] Bioorganic & Medicinal Chemistry Letters. Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

-

Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. Journal of Organic Chemistry. Link

-

Belaidi, S., & Mellaoui, M. (2011). Electronic Structure and Physical Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods. Organic Chemistry International. Link

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. irjweb.com [irjweb.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular docking analysis of oxazole compounds with the heme-binding protein from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Technical Guide: Structure-Activity Relationship (SAR) of Furan-Oxazole Carboxylic Acids

Executive Summary

The Furan-Oxazole Carboxylic Acid scaffold represents a privileged class of hybrid heterocycles in medicinal chemistry. Characterized by the fusion or linkage of a furan ring (providing lipophilicity and aromaticity) with an oxazole ring (offering hydrogen-bonding capability and rigidity), this scaffold serves as a robust platform for designing inhibitors against metabolic and viral targets.

The primary utility of this scaffold lies in its ability to mimic the phosphotyrosine (pTyr) residue, making it a potent template for Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors (Type 2 Diabetes). Additionally, the scaffold acts as a rigid spacer in allosteric inhibitors of HCV NS5B Polymerase . This guide details the synthetic pathways, structural logic, and biological validation protocols necessary to exploit this chemical space.

Structural Architecture & Pharmacophore

The efficacy of furan-oxazole carboxylic acids is governed by a tripartite pharmacophore model. Understanding the distinct role of each sector is critical for rational drug design.

The Tripartite Model

| Sector | Component | Function | Key Interactions |

| A | Acidic Headgroup | Warhead / Anchor | Ionic interaction with active site Arginine (e.g., Arg221 in PTP1B) or metal ion bridging (Mg²⁺ in NS5B). |

| B | Heterocyclic Core | Linker / Scaffold | Rigidifies the molecule to reduce entropic penalty upon binding; provides π-stacking interactions. |

| C | Hydrophobic Tail | Selectivity Filter | Occupies secondary pockets (e.g., "Site B" in PTP1B) to enhance selectivity over homologous enzymes (e.g., TCPTP). |

Core Connectivity

The connectivity between the furan and oxazole rings significantly alters the electronic distribution and 3D geometry.

-

2,5-Linkage: The most common linear arrangement. It maximizes conjugation but can suffer from poor solubility.

-

Fused Systems (Furo[2,3-d]oxazole): Rare but highly rigid; often used to lock conformations.

Synthetic Methodology

Constructing the furan-oxazole core requires navigating the instability of furan derivatives (acid sensitivity) and the regioselectivity of oxazole formation. Two robust protocols are detailed below.

Protocol A: Van Leusen Oxazole Synthesis

This is the preferred method for constructing the oxazole ring directly from a furan precursor (Furfural). It avoids harsh dehydrating conditions that might polymerize the furan.

Target: 5-(Furan-2-yl)oxazole-4-carboxylic acid derivatives.

Reagents:

-

Substrate: Furfural (Furan-2-carboxaldehyde).

-

Reagent: Tosylmethyl isocyanide (TosMIC).[1]

-

Base: Potassium Carbonate (K₂CO₃) or DBU.

-

Solvent: Methanol or DME.

Step-by-Step Protocol:

-

Preparation: Dissolve Furfural (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous Methanol (0.5 M concentration).

-

Cyclization: Add K₂CO₃ (2.5 equiv) in one portion.

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the aldehyde.

-

Workup: Evaporate methanol under reduced pressure. Resuspend residue in EtOAc and wash with water (x2) and brine.

-

Purification: Flash chromatography on silica gel. The oxazole product usually elutes with 20-40% EtOAc in Hexane.

Protocol B: Suzuki-Miyaura Modular Coupling

Used when building complex libraries where the furan and oxazole fragments are pre-functionalized.

Critical Note: Furan-2-boronic acids are prone to protodeboronation (decomposition).[2] Use the MIDA boronate or Pinacol ester and mild bases.[2]

Step-by-Step Protocol:

-

Coupling Partners: Mix 2-Bromo-oxazole-4-carboxylate (1.0 equiv) and Furan-2-boronic acid pinacol ester (1.2 equiv) in Dioxane:Water (9:1).

-

Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

-

Base: Add Cs₂CO₃ (3.0 equiv). Avoid hydroxide bases to minimize deboronation.

-

Reaction: Degas with Argon for 10 mins. Heat at 80°C for 12 hours in a sealed vial.

-

Isolation: Filter through Celite, extract with DCM, and purify via HPLC if necessary.

Visualization: Synthetic & SAR Logic

Synthesis and SAR Pathway Diagram

Caption: Synthetic flow from Furfural to the Core Scaffold via Van Leusen chemistry, diverging into specific therapeutic targets based on SAR modifications.

Structure-Activity Relationship (SAR) Deep Dive

The Acidic Headgroup (The Warhead)

The carboxylic acid is non-negotiable for primary activity but can be modified to improve permeability (prodrugs).

-

Free Acid (COOH): Essential for ionic bonding with Arg221 (PTP1B) or metal coordination (HCV). High potency, low permeability.

-

Bioisosteres: Replacing COOH with tetrazole or thiazolidinedione often maintains potency while improving metabolic stability, though it may reduce oral bioavailability due to increased polarity.

-

Ester Prodrugs: Methyl/Ethyl esters are inactive in vitro but essential for cellular assays (cleaved by intracellular esterases).

The Heterocyclic Linker

-

Furan Role: Acts as a "flat" hydrophobic spacer. Substitution at the C3/C4 positions of the furan ring (e.g., with Bromine or Methyl) twists the dihedral angle between the furan and oxazole, potentially improving fit in curved active sites.

-

Oxazole Role: The nitrogen atom can accept hydrogen bonds. In HCV NS5B inhibitors, the oxazole often interacts with the "Thumb" domain residues.

Quantitative SAR Data (Representative)

The following table summarizes general trends observed in PTP1B inhibition assays for this scaffold.

| Compound ID | R1 (Furan C5) | R2 (Oxazole C4) | Linker Type | IC50 (PTP1B) | Selectivity (vs TCPTP) |

| FO-01 | H | COOH | Direct | 25 µM | 1x (None) |

| FO-02 | Phenyl | COOH | Direct | 4.2 µM | 5x |

| FO-03 | 3,4-Cl-Phenyl | COOH | Direct | 0.8 µM | 12x |

| FO-04 | 3,4-Cl-Phenyl | COOEt (Ester) | Direct | >100 µM | N/A |

| FO-05 | Benzyl | COOH | Methylene | 15 µM | 2x |

Interpretation: Bulky, lipophilic groups at the Furan C5 position (FO-03) drastically improve potency by accessing the hydrophobic "Site B" pocket of the enzyme.

Biological Evaluation Protocols

PTP1B Enzymatic Assay

Purpose: To determine the IC50 of the synthesized acids against recombinant human PTP1B.

Reagents:

-

Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

-

Substrate: p-Nitrophenyl phosphate (pNPP) at 2 mM.

-

Enzyme: Recombinant human PTP1B (0.5 µg/mL).

Protocol:

-

Incubation: Mix 10 µL of inhibitor (in DMSO) with 80 µL of enzyme solution in a 96-well plate. Incubate at 37°C for 10 minutes.

-

Initiation: Add 10 µL of pNPP substrate.

-

Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) continuously for 20 minutes.

-

Analysis: Calculate % inhibition relative to DMSO control. Fit data to a sigmoidal dose-response curve to determine IC50.

HCV NS5B Polymerase Assay

Purpose: To evaluate inhibition of viral RNA replication.

Protocol:

-

Setup: Use a fluorescent intercalating dye (Picogreen) assay.

-

Mix: 20 mM Tris-HCl, 5 mM MgCl₂, 1 mM DTT, RNA template (poly rC), and GTP.

-

Reaction: Add NS5B enzyme and inhibitor. Incubate 2 hours at 30°C.

-

Detection: Add Picogreen; measure fluorescence (Ex 480 nm / Em 520 nm).

References

-

Van Leusen Oxazole Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds." Tetrahedron Letters, 1972.[3] Link

-

PTP1B Inhibitors (Isoxazole/Furan): Zhang, Z. Y., et al. "Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors." Journal of Medicinal Chemistry, 2004. Link

-

HCV NS5B Inhibitors: Beaulieu, P. L., et al. "Inhibitors of the HCV NS5B polymerase: New hope for the treatment of hepatitis C infections." Current Opinion in Investigational Drugs, 2007. Link

-

Suzuki Coupling of Furans: Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry, 2002. Link

-

General Heterocycle SAR: "Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole." Der Pharma Chemica, 2019.[4] Link

Sources

Application Notes and Protocols for the Synthesis of 5-(furan-3-yl)oxazole-4-carboxylic acid

Introduction

The furan moiety is another important heterocycle with a wide range of biological activities. The conjugation of a furan ring with an oxazole-4-carboxylic acid core presents a unique chemical entity with significant potential for further derivatization and exploration in various therapeutic areas. The carboxylic acid group provides a crucial point for interaction with biological targets and a handle for the formation of amides or esters, enabling the generation of diverse chemical libraries for screening.

Proposed Synthetic Strategies

Two primary retrosynthetic approaches are proposed for the synthesis of 5-(furan-3-yl)oxazole-4-carboxylic acid. Both strategies culminate in a final hydrolysis step to yield the target carboxylic acid.

Strategy A: Direct Oxazole Formation from Furan-3-carboxylic Acid

This modern approach involves the direct construction of the 4,5-disubstituted oxazole ring from a carboxylic acid precursor. This method is highly efficient and offers a broad substrate scope with good functional group tolerance.[1][2][3] The key transformation is the in-situ activation of furan-3-carboxylic acid, followed by trapping with an isocyanoacetate derivative.

Strategy B: Modified Van Leusen Oxazole Synthesis

The Van Leusen reaction is a classic and powerful method for oxazole synthesis.[4][5][6][7][8] While traditionally used for 5-substituted oxazoles, a modification utilizing an α-substituted tosylmethyl isocyanide (TosMIC) reagent allows for the synthesis of 4-substituted oxazoles.[4] This strategy would involve the reaction of furan-3-carbaldehyde with a TosMIC derivative bearing a precursor to the carboxylic acid group at the α-position.

Visualizing the Synthetic Pathways

Caption: Proposed synthetic workflows for 5-(furan-3-yl)oxazole-4-carboxylic acid.

Detailed Protocols

The following protocols provide detailed, step-by-step methodologies for the proposed synthesis. Strategy A is presented as the primary recommended protocol due to its efficiency and use of readily available starting materials.

Protocol 1: Synthesis of Ethyl 5-(furan-3-yl)oxazole-4-carboxylate (Strategy A)

This protocol is adapted from the general procedure for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids.[1][3]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |

| Furan-3-carboxylic acid | C₅H₄O₃ | 112.08 | 1.0 | 1.0 |

| DMAP-Tf (Triflylpyridinium reagent) | C₁₂H₁₃F₃N₂O₂S | 322.31 | 1.3 | 1.3 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.5 | 1.5 |

| Ethyl isocyanoacetate | C₅H₇NO₂ | 113.11 | 1.2 | 1.2 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | - |

Experimental Procedure

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add furan-3-carboxylic acid (1.0 equiv) and anhydrous dichloromethane (to a concentration of 0.1 M).

-

Add triethylamine (1.5 equiv) to the suspension and stir until a clear solution is obtained.

-

Add the DMAP-Tf reagent (1.3 equiv) and stir the reaction mixture for 5 minutes at room temperature.

-

To the resulting solution, add ethyl isocyanoacetate (1.2 equiv) dropwise.

-

Heat the reaction mixture in a preheated oil bath to 40 °C and stir for 3-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by pouring the mixture into water (30 mL).

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes and ethyl acetate) to yield ethyl 5-(furan-3-yl)oxazole-4-carboxylate.

Protocol 2: Hydrolysis to 5-(furan-3-yl)oxazole-4-carboxylic acid

This is a general procedure for the saponification of an ester to a carboxylic acid.[9]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |

| Ethyl 5-(furan-3-yl)oxazole-4-carboxylate | C₁₀H₉NO₄ | 207.18 | 1.0 | 1.0 |

| Lithium hydroxide (LiOH) | LiOH | 23.95 | 2-3 | 2-3 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - |

| Water | H₂O | 18.02 | - | - |

| Hydrochloric acid (1N) | HCl | 36.46 | - | - |

Experimental Procedure

-

Dissolve ethyl 5-(furan-3-yl)oxazole-4-carboxylate (1.0 equiv) in a mixture of tetrahydrofuran and water (e.g., a 3:1 ratio).

-

Add lithium hydroxide (2-3 equiv) to the solution.

-

Stir the mixture vigorously at room temperature for 12-16 hours.

-

Monitor the reaction by TLC to confirm the consumption of the starting material.

-

Once the reaction is complete, remove the tetrahydrofuran under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1N HCl.

-

A precipitate should form upon acidification. Collect the solid by filtration.

-

Wash the precipitate with cold water to remove any inorganic salts.

-

Dry the solid under vacuum to yield the final product, 5-(furan-3-yl)oxazole-4-carboxylic acid.

Mechanism and Scientific Rationale

Mechanism of Direct Oxazole Synthesis from Carboxylic Acid